molecular formula C10H11NO2 B13459511 1-(pent-4-yn-1-yl)-1H-pyrrole-2-carboxylicacid

1-(pent-4-yn-1-yl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13459511
M. Wt: 177.20 g/mol
InChI Key: ZDEBVXHYIQLGQY-UHFFFAOYSA-N
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Description

1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a pent-4-yn-1-yl substituent at the first position and a carboxylic acid group at the second position of the pyrrole ring. The presence of both an alkyne and a carboxylic acid functional group makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-pentyn-1-ol with pyrrole-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and proceeds through a coupling reaction to form the desired product.

Industrial Production Methods: Industrial production of 1-(pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be used for hydrogenation reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) can be used for esterification or amidation reactions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The alkyne and carboxylic acid functional groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(Pent-4-yn-1-yl)-1H-pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as:

    1-(Pent-4-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the carboxylic acid group, which affects its reactivity and applications.

    4-Pentyn-1-ol: This compound contains the same alkyne group but lacks the pyrrole ring, making it less versatile in certain chemical reactions.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-pent-4-ynylpyrrole-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-2-3-4-7-11-8-5-6-9(11)10(12)13/h1,5-6,8H,3-4,7H2,(H,12,13)

InChI Key

ZDEBVXHYIQLGQY-UHFFFAOYSA-N

Canonical SMILES

C#CCCCN1C=CC=C1C(=O)O

Origin of Product

United States

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